

Structure-Activity Relationship of 8-Methoxyquinolin-2-one Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 4-Hydroxy-8-methoxyquinolin-2(1H)-one

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The 8-methoxyquinolin-2-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer and antimicrobial effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-methoxyquinolin-2-one derivatives, supported by experimental data and detailed protocols.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of the 8-methoxyquinolin-2-one core have been investigated for their potential as anticancer agents. The structure-activity relationship studies reveal that substitutions at various positions on the quinolinone ring significantly influence their cytotoxic and kinase inhibitory activities.

Quantitative Analysis of Anticancer Activity

The following table summarizes the *in vitro* anticancer activity of various 8-methoxyquinolin-2-one and related quinoline derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ID	R1	R2	R3	Cancer Cell Line	IC50 (µM)	Reference
8-Methoxy-2-phenylquinoline Derivatives						
8	-	4'-COMe	-	Various	10.47	[1]
10	-	3'-COMe	-	Various	8.91	[1]
Indolo[2,3-b]quinoline Derivatives						
MMNC	2,5-dimethyl	-	-	HCT116	0.33	[2]
Pyrimido[4,5-c]quinolin-1(2H)-ones						
6	9-methoxy	2-methoxy (on 2-aryl)	-	HT-1080	-	[3]
9	9-methoxy	2,4-dimethoxy (on 2-aryl)	-	HT-1080	-	[3]
5-Methoxyquinoline Derivatives (EZH2 Inhibitors)						
1	2-chloro	4-(1-benzylpiper)	-	EZH2 (enzymatic)	28	[4]

		idin-4- amine)				
5k	2-(4- methyl-1,4- diazepan- 1-yl)	4-(1- methylpipe- ridin-4-yl)	-	EZH2 (enzymatic)	1.2	[4]

Note: This table includes data from related quinoline structures to provide a broader context for the SAR, as data exclusively on 8-methoxyquinolin-2-one derivatives is limited.

Key SAR Insights for Anticancer Activity:

- Substitution at the 8-position: The presence of a methoxy group at the C8 position appears to be favorable for anticancer activity in some quinoline scaffolds. However, in certain 4-anilino-2-phenylquinoline series, an 8-hydroxy group was found to be more potent than an 8-methoxy group, suggesting that a hydrogen bond-donating substituent may be more favorable in that context.[1]
- Substitutions on Appended Rings: For pyrimido[4,5-c]quinolin-1(2H)-ones, methoxy substitutions on the 2-arylpromido functionality enhanced antimigratory activity.[3] This indicates that modifications to substituents on rings fused or attached to the quinolinone core can significantly modulate activity.
- Kinase Inhibition: Several quinolinone derivatives have been identified as inhibitors of key kinases in cancer progression, such as the PI3K/AKT/mTOR pathway and tyrosine kinases. [2][5] The 8-methoxy substitution can influence the binding affinity of these compounds to the kinase active site. For instance, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) was found to exert its cytotoxic effects by inhibiting the PI3K/AKT/mTOR signaling pathway. [2]

Antimicrobial Activity

The 8-methoxyquinoline core is also a key pharmacophore in the development of antimicrobial agents.

Quantitative Analysis of Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) of various 8-methoxyquinoline and related derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Compound	Target Microorganism	MIC (μ g/mL)	Reference
8-Methoxy-4-methyl-quinoline Derivatives	[6]		
Derivative A	S. aureus	3.125	[6]
Derivative B	B. subtilis	6.25	[6]
Derivative C	E. coli	6.25	[6]
7-Methoxyquinoline Derivatives	[7]		
3I	E. coli	7.812	[7]
3I	C. albicans	31.125	[7]
Quinoline-2-one Derivatives	[8]		
6c	MRSA	0.75	[8]
6c	VRE	0.75	[8]
6c	MRSE	2.50	[8]

Note: This table includes data from related quinoline structures to provide a broader context for the SAR.

Key SAR Insights for Antimicrobial Activity:

- 8-Methoxy Group: 8-Methoxyquinoline has demonstrated strong antifungal and antibacterial activities.
- Substitutions on the Quinoline Ring: The introduction of various substituents on the quinoline ring can modulate the antimicrobial spectrum and potency. For example, in a series of 7-

methoxyquinoline derivatives, the compound bearing a sulfamethazine moiety (3l) showed the highest activity against most tested bacterial and fungal strains.[7]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of the 8-methoxyquinolin-2-one derivatives on cancer cell lines.[1][9]

- Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
- Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).
- MTT Addition: Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well.
- Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
- Solubilization: Add 100 μ L of a detergent reagent (e.g., 10% SDS in 0.01 M HCl) to each well.
- Incubation: Leave the plate at room temperature in the dark for 2 hours to dissolve the formazan crystals.
- Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for PI3K/AKT/mTOR Pathway

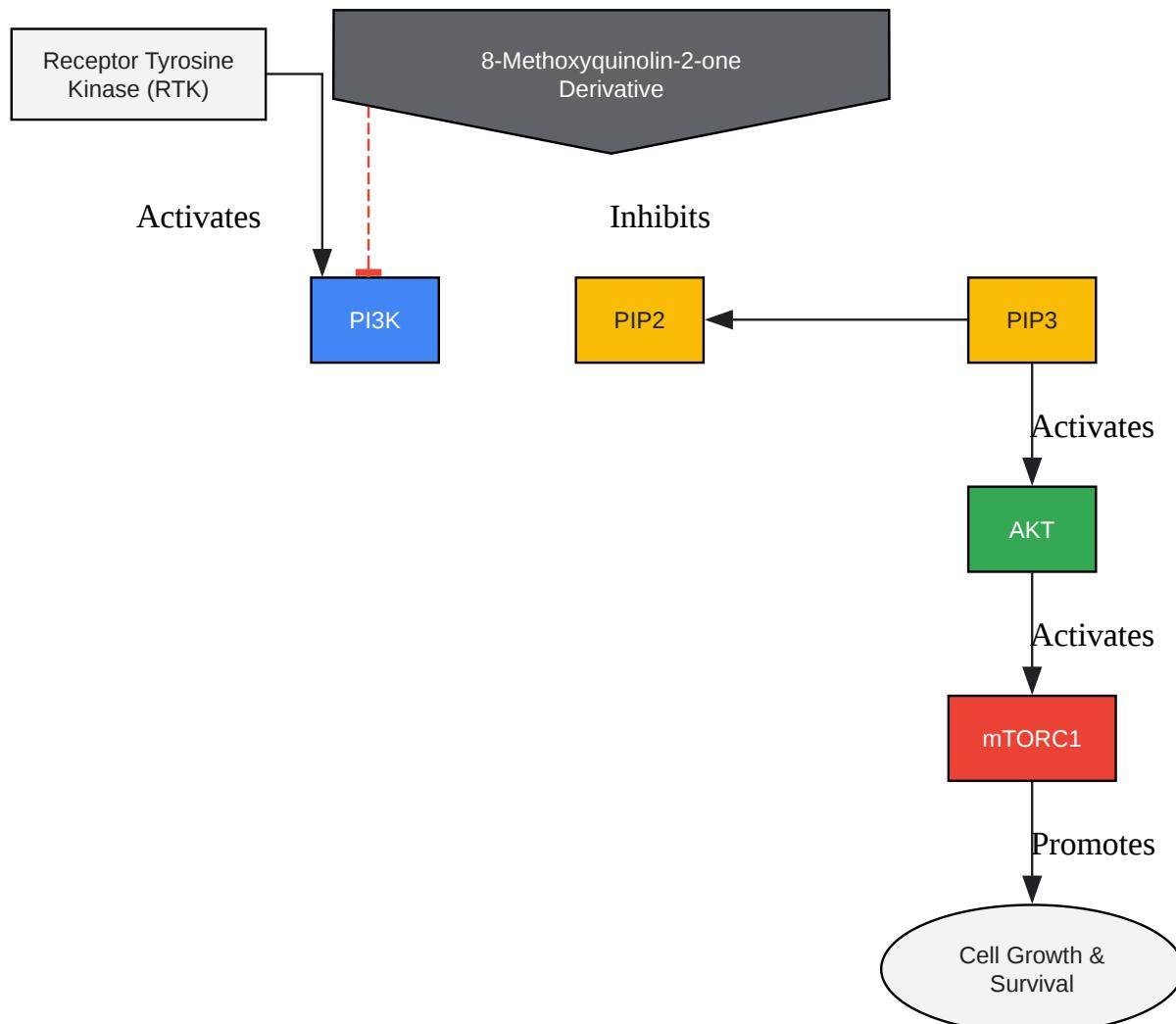
This protocol is used to determine the effect of the compounds on the phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway.[10][11][12]

- Cell Treatment and Lysis: Treat cells with the test compounds, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

- Sample Preparation: Normalize protein samples to the same concentration, add Laemmli sample buffer, and boil at 95-100°C for 5-10 minutes.
- Gel Electrophoresis: Separate the protein samples on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

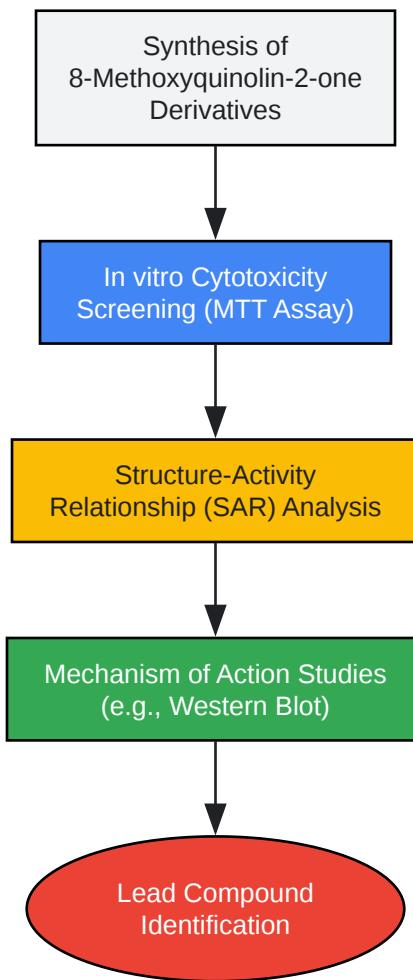
Visualizations

Signaling Pathway

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Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of 8-methoxyquinolin-2-one derivatives.

Experimental Workflow



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Caption: General experimental workflow for the evaluation of 8-methoxyquinolin-2-one derivatives.

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